molecular formula C10H7F2NO3 B11788916 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B11788916
M. Wt: 227.16 g/mol
InChI Key: NDTOACREHCCNHJ-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused with a carboxylic acid group and a 3,5-difluorophenyl substituent. The dihydroisoxazole scaffold is notable for its pharmacological relevance, particularly in drug discovery for its role as a bioisostere or intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H7F2NO3/c11-6-1-5(2-7(12)3-6)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15)

InChI Key

NDTOACREHCCNHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride.

    Formation of Isoxazole Ring: The aldehyde group of 3,5-difluorobenzaldehyde reacts with hydroxylamine hydrochloride to form an oxime. This oxime undergoes cyclization to form the isoxazole ring.

    Carboxylation: The isoxazole ring is then carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (): The 2-hydroxyphenyl group introduces hydrogen-bonding capacity and increased polarity compared to the difluorophenyl analog. Such derivatives are often explored as intermediates for metal chelation or antioxidant agents .
  • 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid ():
    The 3-chlorophenyl substituent increases molecular weight and lipophilicity (Cl vs. F). Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting reactivity in coupling reactions or interactions with hydrophobic enzyme pockets. This compound has a molar mass of 225.63 g/mol and a CAS number 1018052-82-8 .

  • 3-(3,4-Difluorophenyl) Analogs ():
    Compounds like SNAP-acid and Tos@SNAP in feature 3,4-difluorophenyl groups, which differ in substitution pattern from the 3,5-difluoro isomer. The 3,4-difluoro configuration may induce distinct conformational preferences in receptor binding, as seen in MCHR1 antagonists .

Data Tables: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Properties
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid C₁₀H₇F₂NO₃ ~227.16* 3,5-difluorophenyl High metabolic stability, moderate lipophilicity
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid () C₁₀H₉NO₄ 207.18 2-hydroxyphenyl Polar, hydrogen-bond donor
5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid () C₁₀H₈ClNO₃ 225.63 3-chlorophenyl Lipophilic, electrophilic

*Calculated based on analogous compounds.

Biological Activity

3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 1694094-73-9) is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for assessing its applicability in medicinal chemistry and drug development.

  • Molecular Formula : C10_{10}H7_7F2_2NO3_3
  • Molecular Weight : 227.16 g/mol
  • Structure : The compound features a dihydroisoxazole ring that is substituted with a difluorophenyl group, which may influence its biological interactions.

Anti-inflammatory Effects

Compounds in the isoxazole class have also been associated with anti-inflammatory properties. The presence of fluorine substituents can enhance the compound's interaction with biological targets involved in inflammatory pathways. This could make 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid a candidate for further investigation in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups like fluorine can enhance lipophilicity and improve binding affinity to target proteins. This relationship underscores the importance of SAR studies in optimizing the efficacy of compounds like 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid.

Case Studies and Research Findings

StudyFindings
Antitumor Activity in Cell Lines Similar isoxazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid to exhibit similar effects .
Anti-inflammatory Mechanisms Isoxazole derivatives have been reported to inhibit key enzymes involved in inflammation, indicating that 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid may have therapeutic potential in treating inflammatory conditions .
SAR Implications The introduction of difluoro substituents has been shown to enhance the activity of related compounds against specific targets such as kinases involved in cancer progression .

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